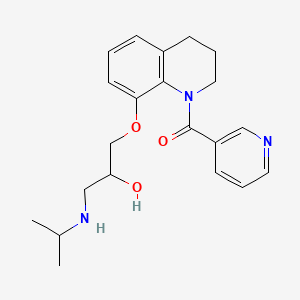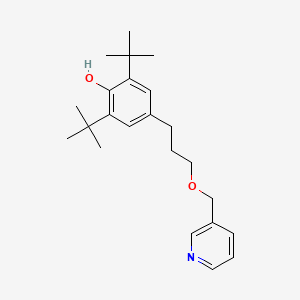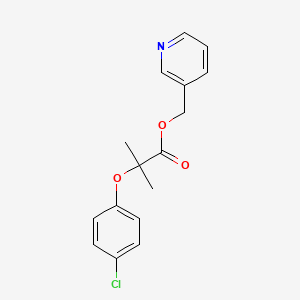
Ranirestat
Descripción general
Descripción
Ranirestat es un potente inhibidor de la reductasa de aldosa desarrollado para el tratamiento de la neuropatía diabética. Es conocido por su capacidad para reducir la acumulación de sorbitol en las células, que es un factor significativo en las complicaciones diabéticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ranirestat ejerce sus efectos inhibiendo la enzima reductasa de aldosa. Esta enzima cataliza la conversión de glucosa en sorbitol, un proceso que se regula al alza en pacientes diabéticos. Al inhibir la reductasa de aldosa, this compound reduce la acumulación de sorbitol dentro de las células, evitando así el daño osmótico y las complicaciones subsiguientes como la retinopatía y la neuropatía .
Análisis Bioquímico
Biochemical Properties
Ranirestat plays a significant role in biochemical reactions as it acts by reducing sorbitol accumulation in cells . Aldose reductase, the enzyme it interacts with, catalyzes one of the steps in the sorbitol pathway which is responsible for the formation of fructose from glucose .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those that are not insulin sensitive, including lenses, peripheral nerves, and renal glomeruli . It influences cell function by reducing sorbitol accumulation, thereby preventing osmotic damage that can lead to conditions such as retinopathy and neuropathy .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol that causes diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Temporal Effects in Laboratory Settings
In a study involving spontaneously diabetic Torii (SDT) rats, this compound was administered once daily for 40 weeks . The results showed that this compound appears to have an effect on motor nerve function in mild to moderate diabetic sensorimotor polyneuropathy (DSP), but failed to show a statistically significant difference in sensory nerve function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in SDT rats, significant improvement in nerve conduction velocity was observed with 20 and 40 mg/day this compound treatment .
Metabolic Pathways
This compound is involved in the sorbitol pathway, a metabolic pathway where it interacts with the enzyme aldose reductase . By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its mechanism of action suggests that it is able to penetrate cells and inhibit aldose reductase, thereby influencing its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the same subcellular compartments as aldose reductase, the enzyme it inhibits .
Métodos De Preparación
La síntesis de Ranirestat implica varios pasos, incluida la preparación de intermediarios clave. Un método notable implica el uso de una enzima sustituta de la esterasa hepática porcina para la producción del intermedio clave ASI-2. Este método combina la síntesis química y la bioconversión, lo que da como resultado un mayor rendimiento en comparación con los métodos tradicionales .
Análisis De Reacciones Químicas
Ranirestat experimenta varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales en las vías metabólicas de this compound.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen compuestos halogenados y derivados de bencilo fluorados.
Productos principales: Los productos principales formados a partir de estas reacciones son derivados del compuesto original, que conservan la estructura central de this compound.
Comparación Con Compuestos Similares
Ranirestat es único entre los inhibidores de la reductasa de aldosa debido a sus potentes y duraderos efectos. Los compuestos similares incluyen:
Tolrestat: Retirado del mercado debido a la grave toxicidad hepática.
Epalrestat: Otro inhibidor de la reductasa de aldosa utilizado en el tratamiento de la neuropatía diabética, pero con un perfil de seguridad y eficacia diferente
La capacidad de this compound para penetrar en el tejido nervioso y su inhibición dosis-dependiente de la acumulación de sorbitol y fructosa lo convierten en un compuesto destacado en su clase .
Propiedades
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
| Record name | Ranirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
| Record name | Ranirestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147254-64-6 | |
| Record name | Ranirestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranirestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranirestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANIRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)


![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)








